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6,9-Dimethoxyphenazine-1-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

6,9-Dimethoxyphenazine-1-carboxylic acid (CAS 103942-91-2) is a nitrogen-containing heterocyclic natural product belonging to the phenazine class. It was originally isolated as Phenazine SA-SC 7 from the fermentation broth of an earwig-associated Streptomyces sp.

Molecular Formula C15H12N2O4
Molecular Weight 284.27 g/mol
CAS No. 103942-91-2
Cat. No. B012034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,9-Dimethoxyphenazine-1-carboxylic acid
CAS103942-91-2
Synonyms6,9-DIMETHOXY-PHENAZINE-1-CARBOXYLIC ACID
Molecular FormulaC15H12N2O4
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC
InChIInChI=1S/C15H12N2O4/c1-20-10-6-7-11(21-2)14-13(10)16-9-5-3-4-8(15(18)19)12(9)17-14/h3-7H,1-2H3,(H,18,19)
InChIKeyYNCYUUDRITZLAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,9-Dimethoxyphenazine-1-carboxylic acid (CAS 103942-91-2): Sourcing Guide for a Structurally Distinct Phenazine Natural Product


6,9-Dimethoxyphenazine-1-carboxylic acid (CAS 103942-91-2) is a nitrogen-containing heterocyclic natural product belonging to the phenazine class. It was originally isolated as Phenazine SA-SC 7 from the fermentation broth of an earwig-associated Streptomyces sp. NA04227, and its structure was unequivocally established by NMR, HRMS, and single-crystal X-ray diffraction analysis [1]. The compound is characterized by a phenazine tricyclic core bearing a carboxylic acid at position 1 and methoxy substituents at positions 6 and 9, giving it the molecular formula C15H12N2O4 and a monoisotopic mass of 284.07971 Da . It is commercially available from specialty chemical suppliers at a certified purity of 95.0% .

Why Generic Phenazine-1-carboxylic acid Cannot Replace 6,9-Dimethoxyphenazine-1-carboxylic acid in Structure-Focused Research


Although phenazine-1-carboxylic acid (PCA) and 6,9-dimethoxyphenazine-1-carboxylic acid share the same tricyclic phenazine scaffold, the two methoxy groups at positions 6 and 9 in the latter fundamentally alter its physicochemical profile, including predicted logP (2.4 vs. ~1.75–2.2 for PCA) and topological polar surface area (81.54 Ų vs. ~63 Ų for PCA) . These differences translate into distinct hydrogen-bonding capacity (6 acceptors vs. 4), rotatable bond count (3 vs. 1), and predicted ionization behavior (pKa 3.7 vs. ~2.15–2.85) [1]. The compound is also a structural isomer of the known antibiotic griseoluteic acid (6-(hydroxymethyl)-9-methoxyphenazine-1-carboxylic acid), differing in substitution pattern despite sharing the identical molecular formula C15H12N2O4 and mass . Consequently, any research program requiring a specific dimethoxy-substituted phenazine carboxylic acid cannot substitute these analogs without introducing uncontrolled variables in solubility, membrane partitioning, or molecular recognition.

Quantitative Differentiation Evidence for 6,9-Dimethoxyphenazine-1-carboxylic acid versus Closest Analogs


Lipophilicity Tuning: Intermediate logP of 2.4 Compared to PCA and 1,6-Dimethoxyphenazine

The predicted logP of 6,9-dimethoxyphenazine-1-carboxylic acid is 2.4 (ChemAxon), positioning it between the more polar phenazine-1-carboxylic acid (PCA, logP ~1.75–2.2) and the more lipophilic 1,6-dimethoxyphenazine (logP ~2.8–2.93) [1]. This intermediate logP value is notable because prior structure-activity relationship studies on PCA derivatives have identified an optimal logP window of 4.42–5.08 for maximal fungicidal potency in ester conjugate series, suggesting that the logP of the free acid form (2.4) provides a differentiated starting point for further derivatization toward that optimal range [2].

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area and Hydrogen-Bonding Capacity Differentiate from Mono-Methoxy and Non-Methoxy Analogs

The topological polar surface area (TPSA) of 6,9-dimethoxyphenazine-1-carboxylic acid is 81.54 Ų, which is substantially larger than that of PCA (63.08 Ų) and more than double that of 1,6-dimethoxyphenazine (44.24 Ų) [1]. The target compound possesses 6 hydrogen-bond acceptor sites versus 4 for PCA and 4 for 1,6-dimethoxyphenazine, while maintaining 1 hydrogen-bond donor (the carboxylic acid proton) . This increased polarity is reflected in the violation of Veber's rule (TPSA > 140 Ų criterion not violated, but Veber's rule flagged as 'No' for the target), which may impact oral bioavailability predictions differently than for PCA (Lipinski Rule of Five: true) [1]. The monomethoxy analog 9-methoxyphenazine-1-carboxylic acid (Phenazine SA-SC 6) has a lower PSA of 72.31 Ų, confirming that each additional methoxy group incrementally raises the polar surface area .

Polar surface area Hydrogen bonding Bioavailability prediction

Structural Isomerism with Griseoluteic Acid: Identical Formula, Distinct Substitution, Different Bioactivity Profile

6,9-Dimethoxyphenazine-1-carboxylic acid and griseoluteic acid (6-(hydroxymethyl)-9-methoxyphenazine-1-carboxylic acid, CAS 489-76-9) are constitutional isomers sharing the molecular formula C15H12N2O4 and molecular weight 284.27 Da . Despite this identity in elemental composition, the substitution pattern differs critically: the target possesses two methoxy groups (at C-6 and C-9) versus griseoluteic acid's one methoxy (C-9) and one hydroxymethyl group (C-6). This structural divergence leads to markedly different biological profiles—griseoluteic acid is a known phenazine antibiotic with reported antibacterial activity against Gram-positive organisms and antifungal effects, while 6,9-dimethoxyphenazine-1-carboxylic acid was isolated as part of a biosynthetic series (Phenazine SA-SC 7) from Streptomyces sp. NA04227, with its specific bioactivity not reported in the primary isolation study, which evaluated only compounds 1–5 for acetylcholinesterase inhibition and antimicrobial activity [1]. This lack of reported bioactivity for the target compound, contrasted with established activity for its isomer, provides a clear-cut rationale for selecting the correct isomer in assay-based research.

Structural isomerism Antibiotic phenazines Phenazine SAR

Biosynthetic Gene Cluster Characterization Enables Engineered Production Strategies

The biosynthetic gene cluster (spz) responsible for producing 6,9-dimethoxyphenazine-1-carboxylic acid and its co-metabolites was identified through genome sequencing and analysis of Streptomyces sp. NA04227 [1]. A related cryptic hybrid phenazine-type BGC (spz) from the marine actinomycete Streptomyces sp. CNB-091 was subsequently cloned, refactored, and heterologously expressed, resulting in increased production and chemical diversity of streptophenazine family members [2]. This contrasts with PCA biosynthesis, which proceeds through the well-characterized phz operon in Pseudomonas and involves a different genetic architecture [3]. The availability of the spz gene cluster sequence (deposited as MIBiG accession BGC0002561) provides a tangible advantage for researchers interested in biosynthetic engineering, precursor-directed biosynthesis, or heterologous production—options not equivalently available for all phenazine carboxylic acid analogs [4].

Biosynthetic gene cluster Heterologous expression Streptomyces

Derivative Enzyme Inhibition Data: Amide Derivative Shows Weak but Definable Target Engagement at OMP Decarboxylase

While direct bioactivity data for 6,9-dimethoxyphenazine-1-carboxylic acid itself is absent from the primary literature, the N-[2-(dimethylamino)ethyl]-6,9-dimethoxy-1-phenazinecarboxamide derivative (derived from the target compound's carboxylic acid via amidation) has been evaluated in PubChem bioassays deposited in BindingDB [1]. This derivative exhibited an EC50 > 6.63 × 10³ nM against Orotidine 5'-phosphate decarboxylase from Aspergillus niger and an EC50 of 4.65 × 10⁴ nM against mitochondrial peptide methionine sulfoxide reductase (bovine) [1]. By comparison, the unmodified PCA scaffold has been evaluated primarily as an antifungal agent with MIC values against phytopathogenic fungi, not as an enzyme inhibitor in these specific assays [2]. The weak but measurable enzyme engagement of the 6,9-dimethoxy-phenazine-1-carboxamide scaffold provides a starting point for medicinal chemistry optimization that is distinct from the antifungal-focused SAR of PCA derivatives.

Enzyme inhibition Orotidine 5'-phosphate decarboxylase BindingDB

Caveat on Data Limitations: Quantitative Bioactivity Data for the Parent Compound Remains Unreported

It must be explicitly stated that the primary isolation study by Han et al. (2019) reported bioactivity data only for compounds 1–5 of the seven isolated phenazines, with compounds 6 and 7 (the target compound) receiving no reported activity in acetylcholinesterase inhibition, antimicrobial (Micrococcus luteus), or cytotoxicity (MCF7 human breast cancer cells) assays [1]. A search of PubMed, BindingDB, and natural product databases as of the date of this guide confirms that no subsequent independent studies have published quantitative bioactivity data (MIC, IC50, EC50, or Ki values) specifically for 6,9-dimethoxyphenazine-1-carboxylic acid. This represents a significant evidence gap relative to well-characterized analogs such as PCA (for which MIC values of 4–64 µg/mL against various phytopathogenic fungi have been reported [2]) or griseoluteic acid (with documented antibacterial activity [3]). Prospective purchasers should verify whether any unreported in-house screening data exists from the vendor or from collaborators before committing to large-scale procurement.

Data gap Bioactivity Procurement risk

Procurement-Relevant Application Scenarios for 6,9-Dimethoxyphenazine-1-carboxylic acid


Natural Product Dereplication and Phenazine Library Standards

As a structurally authenticated phenazine natural product with full NMR, HRMS, and X-ray crystallographic characterization, 6,9-dimethoxyphenazine-1-carboxylic acid serves as a high-confidence dereplication standard for natural product discovery programs screening Streptomyces or marine actinomycete extracts [1]. Its distinct predicted logP of 2.4 and TPSA of 81.54 Ų differentiate it chromatographically from co-occurring phenazines such as 1,6-dimethoxyphenazine (logP ~2.8, TPSA ~44 Ų), enabling unambiguous identification in metabolic profiling workflows .

Medicinal Chemistry Starting Point for Phenazine-1-carboxamide Derivatization

The carboxylic acid functional group at C-1 of the target compound provides a derivatizable handle for amide coupling or esterification, as demonstrated by the BindingDB-deposited N-[2-(dimethylamino)ethyl]-6,9-dimethoxy-1-phenazinecarboxamide derivative [1]. With a predicted logP of 2.4, the free acid sits below the optimal lipophilicity window (logP 4.42–5.08) identified for maximal antifungal activity in PCA ester conjugates, suggesting that hydrophobic derivatization of the carboxylic acid could yield compounds with enhanced membrane partitioning relative to PCA-based conjugates . The dimethoxy substitution may also confer distinct electronic effects on the phenazine redox potential compared to PCA, a property relevant to ROS-based antimicrobial mechanisms .

Biosynthetic Pathway Engineering and Heterologous Production Studies

The identification and deposition of the spz biosynthetic gene cluster (MIBiG BGC0002561) that produces 6,9-dimethoxyphenazine-1-carboxylic acid enables researchers to pursue heterologous expression, precursor-directed biosynthesis, or combinatorial biosynthetic approaches [1]. The successful refactoring and heterologous expression of a related spz cluster from Streptomyces sp. CNB-091 in Streptomyces coelicolor demonstrates the feasibility of this approach, potentially offering a fermentation-based supply route as an alternative to total chemical synthesis .

Physicochemical Probe for Phenazine Structure-Property Relationship Studies

With its unique combination of two methoxy groups and one carboxylic acid on the phenazine scaffold, the target compound occupies a distinct position in the phenazine property space: predicted pKa of 3.7, intermediate logP of 2.4, high TPSA of 81.54 Ų, and 6 hydrogen-bond acceptors [1]. These properties make it suitable as a probe compound in systematic studies correlating phenazine substitution patterns with solubility, logD, plasma protein binding, or membrane permeability—particularly in comparison with the more polar PCA (TPSA ~63 Ų, pKa ~2.15–2.85) and the less polar 1,6-dimethoxyphenazine (TPSA ~44 Ų, no ionizable group) .

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